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c-Met-IN-16 off-target effects in [cell line]

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	c-Met-IN-16	
Cat. No.:	B15579881	Get Quote

Technical Support Center: c-Met Inhibitors

Disclaimer: Information regarding a specific inhibitor designated "**c-Met-IN-16**" is not readily available in the public domain. This guide provides information on well-characterized, exemplary c-Met inhibitors to address common questions and troubleshooting scenarios related to off-target effects. The principles and methodologies described here are broadly applicable for investigating the selectivity of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of c-Met inhibitors?

A1: Off-target effects refer to the modulation of biological targets other than the intended primary target, in this case, the c-Met receptor tyrosine kinase. For c-Met inhibitors, these effects often involve the inhibition of other kinases due to structural similarities in the ATP-binding pocket.[1][2] Dysregulation of these off-target kinases can lead to unintended cellular effects, therapeutic outcomes, or toxicity.[3][4]

Q2: Why is it crucial to investigate the off-target effects of a c-Met inhibitor?

A2: Investigating off-target effects is critical for several reasons:

 Mechanism of Action: To accurately attribute the observed biological or therapeutic effect to the inhibition of c-Met.[1][5]



- Safety and Toxicity: Off-target effects are a primary source of adverse drug reactions and toxicity.[3]
- Drug Resistance: Activation of alternative signaling pathways due to off-target interactions can contribute to the development of drug resistance.[6]
- Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, contributing to the drug's overall efficacy. Understanding these effects allows for a more complete pharmacological profile.

Q3: What are some known off-target kinases for multi-targeted c-Met inhibitors?

A3: Several clinically approved c-Met inhibitors are multi-targeted. For example:

- Crizotinib: In addition to c-Met, it potently inhibits ALK and ROS1.[2][7]
- Cabozantinib: This inhibitor targets c-Met, VEGFR1/2/3, RET, KIT, AXL, FLT3, and TIE2.[2]
 [3] The selectivity profile of an inhibitor is a key characteristic determined during its development.

Q4: How can I determine if my experimental phenotype is due to an off-target effect?

A4: Differentiating on-target from off-target effects requires a multi-pronged approach:

- Use a structurally unrelated inhibitor: If a different, selective c-Met inhibitor produces the same phenotype, it is more likely an on-target effect.
- Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate c-Met expression. If the inhibitor's effect is lost in these cells, it confirms an on-target mechanism.
- Rescue experiments: In c-Met knockdown/knockout cells, express a version of c-Met that is
 resistant to the inhibitor. If this rescues the phenotype, it points to an on-target effect.
- Dose-response correlation: The inhibitor concentration required to produce the cellular phenotype should correlate with its potency for inhibiting c-Met phosphorylation. A significant discrepancy may suggest off-target effects.[8]



Q5: Which cell lines are suitable for studying c-Met inhibitor off-target effects?

A5: The choice of cell line depends on the specific research question:

- c-Met null cell lines: These cells lack c-Met expression and are useful for identifying effects that are independent of c-Met.
- Paired cell lines: Use a parental cell line with low or normal c-Met expression and an engineered cell line overexpressing c-Met. This allows for a direct comparison of the inhibitor's effects in the presence and absence of high levels of the target.
- Cell lines with known kinase dependencies: If you suspect a specific off-target kinase, use a
 cell line known to be dependent on that kinase for its growth or survival.

Troubleshooting Guides

Problem 1: My c-Met inhibitor shows a stronger effect on cell proliferation than expected based on its IC50 for c-Met phosphorylation.

Possible Cause	Troubleshooting Step
Off-target inhibition of other pro-proliferative kinases.	1. Perform a kinome-wide selectivity screen to identify other inhibited kinases. 2. Validate inhibition of top off-target candidates by Western blot for their phosphorylation status. 3. Compare the inhibitor's effect with that of a more selective c-Met inhibitor or with c-Met knockdown.
Inhibition of a downstream signaling node common to multiple pathways.	Analyze the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3) at various time points and inhibitor concentrations. [9]
Cellular context-dependent effects.	The inhibitor's potency can vary between cell lines due to differences in expression levels of drug transporters, metabolic enzymes, or compensatory signaling pathways.[1] Test the inhibitor in a panel of different cell lines.



Problem 2: I observe inhibition of a signaling pathway not typically associated with c-Met.

Possible Cause	Troubleshooting Step	
Direct inhibition of an upstream kinase in that pathway.	1. Use a kinase profiling service to identify potential off-target kinases in the unexpected pathway. 2. Confirm target engagement in intact cells using the Cellular Thermal Shift Assay (CETSA).[10][11]	
Crosstalk between the c-Met pathway and the observed pathway.	Consult literature for known interactions between these signaling pathways.[12] 2. Use a highly selective c-Met inhibitor to see if the effect persists.	
Artifact of the experimental conditions.	Review experimental parameters such as inhibitor concentration, treatment duration, and the specificity of the antibodies used for detection.	

Quantitative Data: Kinase Selectivity of Representative c-Met Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of two well-characterized c-Met inhibitors against a selection of on- and off-target kinases. This data is illustrative and compiled from various sources.



Kinase	Crizotinib (IC50, nM)	Cabozantinib (IC50, nM)
c-Met	11	1.3
ALK	24	-
ROS1	1.7	-
VEGFR2	-	0.035
RET	-	4
KIT	-	4.6
AXL	-	7
TIE2	-	14.3
FLT3	-	11.3

Data compiled from publicly available sources and vendor websites.[13][14] Note that assay conditions can vary.

Experimental Protocols Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

This protocol provides a general workflow for assessing the selectivity of a c-Met inhibitor against a broad panel of kinases.

- Compound Preparation: Prepare a stock solution of the c-Met inhibitor in DMSO. Generate a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine IC50 values.
- Assay Plate Preparation: Add the diluted compounds to the wells of a multi-well assay plate.
 Include controls for no inhibitor (DMSO only) and no enzyme.
- Kinase Reaction:
 - Prepare a master mix containing the kinase of interest, a suitable substrate (peptide or protein), and the kinase reaction buffer.



- Add the master mix to the assay plate.
- Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). [15]
- · Detection:
 - Stop the kinase reaction.
 - Quantify kinase activity. Common methods include:
 - Luminescence-based assays: Measure the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[15][16]
 - Fluorescence-based assays: Use fluorescently labeled substrates or antibodies (e.g., TR-FRET).[16][17]
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its target in intact cells.[10][11][18]

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat the cells with the c-Met inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.



Heating:

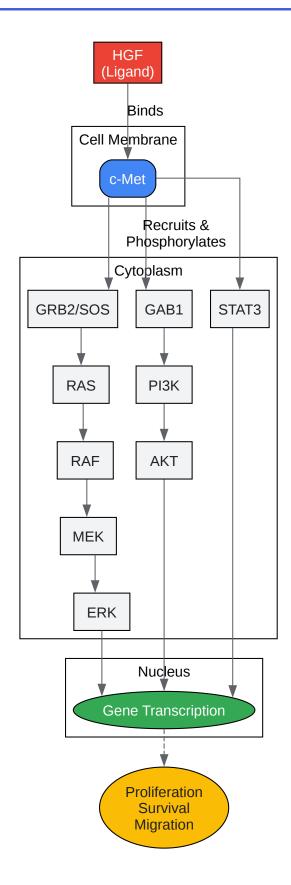
- Harvest the cells and resuspend them in a buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

Cell Lysis:

- Lyse the cells by freeze-thaw cycles or sonication.
- Separation of Soluble and Precipitated Proteins:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Detection of Soluble Protein:
 - Carefully collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble target protein (c-Met or a suspected off-target) by Western blotting or other quantitative protein detection methods.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19]

Visualizations

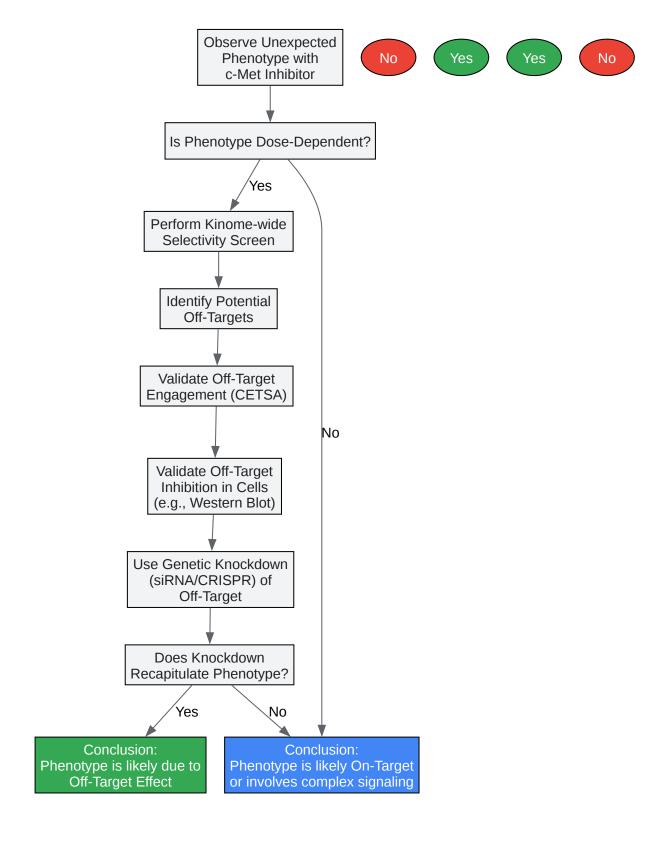




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Caption: Simplified c-Met signaling pathway upon HGF stimulation.

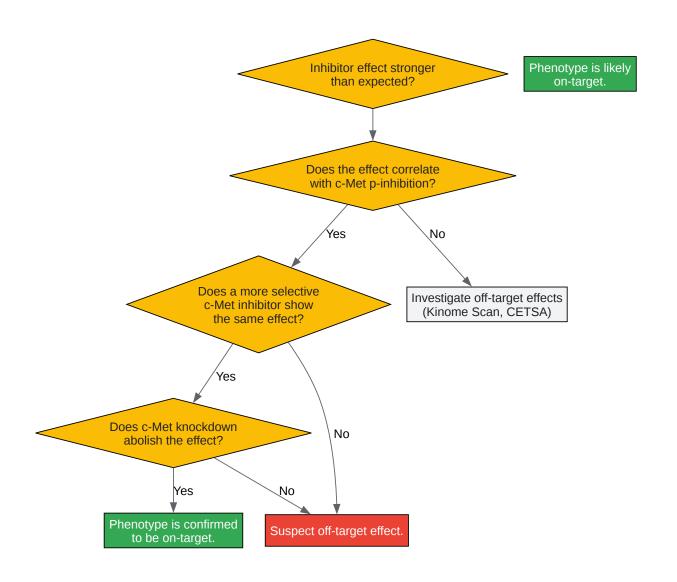




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Caption: Experimental workflow for identifying off-target effects.





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- To cite this document: BenchChem. [c-Met-IN-16 off-target effects in [cell line]]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579881#c-met-in-16-off-target-effects-in-cell-line]

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